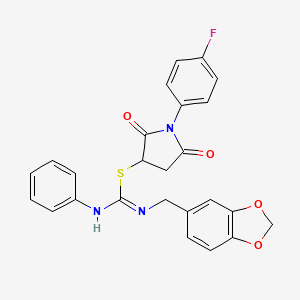![molecular formula C21H26N2O4S B5204174 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a selective antagonist of the sigma-1 receptor, which is a protein that has been linked to numerous physiological and pathological processes.
Mechanism of Action
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including protein folding, ion channel regulation, and intracellular signaling. The sigma-1 receptor is also implicated in various pathological conditions, including neurodegenerative diseases, cancer, and pain. By blocking the sigma-1 receptor, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has also been found to reduce oxidative stress and inflammation in various cell types, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this target. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide is its relatively low potency compared to other sigma-1 receptor modulators, which may require higher concentrations or longer exposure times to achieve the desired effects.
Future Directions
There are several future directions for the study of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide and its potential therapeutic applications. One area of research is the development of more potent and selective sigma-1 receptor modulators, which may have improved therapeutic efficacy. Additionally, the effects of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide on various pathological conditions, such as neurodegenerative diseases and cancer, warrant further investigation. Finally, the development of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide-based drug delivery systems may improve its pharmacokinetic properties and increase its clinical utility.
Conclusion
In conclusion, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide acts as a selective antagonist of the sigma-1 receptor and has been found to modulate various physiological and pathological processes. While there are advantages and limitations to using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide in lab experiments, there are several future directions for the study of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with pyrrolidine to form 2-methyl-4-(1-pyrrolidinyl)phenol. This compound is then treated with chlorosulfonic acid to form 2-methyl-4-(1-pyrrolidinylsulfonyl)phenol, which is subsequently reacted with 2-phenylethylamine and acetic anhydride to form 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to modulate the sigma-1 receptor, which is involved in various neuronal processes such as neurotransmitter release, calcium signaling, and neuroprotection. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has also been found to have anti-tumor effects in various cancer cell lines, possibly through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been investigated for its potential cardioprotective effects, as it has been shown to reduce myocardial ischemia-reperfusion injury in animal models.
properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)23-13-5-6-14-23)9-10-20(17)27-16-21(24)22-12-11-18-7-3-2-4-8-18/h2-4,7-10,15H,5-6,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYAKHLGUCHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

methyl]amine](/img/structure/B5204163.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)